7-{[3-(Benzyloxy)phenyl][(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol
Description
MMV000720 is a compound from the Medicines for Malaria Venture (MMV) Malaria Box, which is a collection of compounds with potential antimalarial activity. This compound has shown promising results in inhibiting the growth of various parasites, including Babesia divergens, a blood-borne parasite of veterinary and zoonotic importance .
Properties
Molecular Formula |
C29H25N3O2 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
7-[[(4-methylpyridin-2-yl)amino]-(3-phenylmethoxyphenyl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C29H25N3O2/c1-20-14-16-30-26(17-20)32-27(25-13-12-22-10-6-15-31-28(22)29(25)33)23-9-5-11-24(18-23)34-19-21-7-3-2-4-8-21/h2-18,27,33H,19H2,1H3,(H,30,32) |
InChI Key |
YGDWDKVACVMXAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=CC(=CC=C2)OCC3=CC=CC=C3)C4=C(C5=C(C=CC=N5)C=C4)O |
Origin of Product |
United States |
Chemical Reactions Analysis
MMV000720 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
MMV000720 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of antimalarial agents and their chemical properties.
Biology: The compound is utilized in biological assays to evaluate its inhibitory effects on various parasites, including Babesia divergens and Cryptosporidium.
Medicine: MMV000720 is being investigated for its potential therapeutic applications in treating parasitic infections.
Industry: The compound is used in the development of new antimalarial drugs and other pharmaceuticals
Mechanism of Action
The mechanism of action of MMV000720 involves its interaction with specific molecular targets and pathways within the parasite. The compound inhibits the growth of parasites by interfering with their metabolic processes and cellular functions. The exact molecular targets and pathways involved are still under investigation, but it is believed that MMV000720 disrupts key enzymes and proteins essential for parasite survival .
Comparison with Similar Compounds
MMV000720 can be compared with other similar compounds from the MMV Malaria Box, such as:
MMV006913: Exhibits a highly inhibitory effect against Babesia divergens with an IC50 value of 1 nanomolar.
MMV019124: Shows structural similarity with atovaquone and diminazene aceturate.
MMV665807: Demonstrates maximum structural similarity with imidocarb dipropionate .
These compounds share similar antimalarial properties but differ in their chemical structures and specific inhibitory effects, highlighting the uniqueness of MMV000720.
Biological Activity
7-{[3-(Benzyloxy)phenyl][(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoline core, a benzyloxy group, and a 4-methylpyridine moiety. Its molecular formula is C23H22N2O, with a molecular weight of 358.43 g/mol. The structural representation can be summarized as follows:
| Component | Structure |
|---|---|
| Quinoline Core | Quinoline |
| Benzyloxy Group | Benzyloxy |
| 4-Methylpyridine | Pyridine |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have shown potent inhibition against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has demonstrated inhibitory effects on the c-Met receptor tyrosine kinase, which is associated with tumor growth and metastasis. The structure-activity relationship (SAR) studies indicate that modifications to the benzyloxy and pyridine groups can enhance potency while reducing off-target effects.
Case Studies
- Study on c-Met Inhibition : A study published in Journal of Medicinal Chemistry reported that a related compound showed IC50 values in the nanomolar range against c-Met. The research emphasized the importance of the benzyloxy substituent for binding affinity .
- Antiproliferative Activity : In vitro studies demonstrated that the compound exhibited significant antiproliferative effects on A549 lung cancer cells with an IC50 value of approximately 15 µM . The study highlighted the compound's potential as a lead for further development.
Pharmacokinetics and Toxicology
Pharmacokinetic profiles suggest that the compound has favorable absorption characteristics, with moderate bioavailability observed in animal models. Toxicological assessments indicate a low toxicity profile at therapeutic doses, making it a candidate for further clinical evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
